N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389495
InChI: InChI=1S/C22H21ClN4/c1-4-19-14(2)24-22-20(16-8-6-5-7-9-16)15(3)26-27(22)21(19)25-18-12-10-17(23)11-13-18/h5-13,25H,4H2,1-3H3
SMILES:
Molecular Formula: C22H21ClN4
Molecular Weight: 376.9 g/mol

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC16389495

Molecular Formula: C22H21ClN4

Molecular Weight: 376.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C22H21ClN4
Molecular Weight 376.9 g/mol
IUPAC Name N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H21ClN4/c1-4-19-14(2)24-22-20(16-8-6-5-7-9-16)15(3)26-27(22)21(19)25-18-12-10-17(23)11-13-18/h5-13,25H,4H2,1-3H3
Standard InChI Key MZKLAJZETJJALC-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:

  • 6-Ethyl group: Positioned at the 6th carbon of the pyrimidine ring.

  • 2,5-Dimethyl groups: Methyl substituents at the 2nd and 5th positions of the pyrazolo[1,5-a]pyrimidine scaffold.

  • 3-Phenyl and 7-(4-chlorophenyl)amine groups: Aromatic moieties contributing to steric bulk and electronic modulation .

PositionSubstituentRole in Molecular Properties
2MethylEnhances metabolic stability
3PhenylPromotes π-π stacking interactions
5MethylModulates solubility
6EthylInfluences conformational flexibility
74-ChlorophenylamineEngages in hydrogen bonding

Physicochemical Properties

While explicit data for this compound is scarce, analogous pyrazolo[1,5-a]pyrimidines exhibit:

  • Molecular weight: ~350–400 g/mol (estimated for this derivative) .

  • LogP: ~3.5–4.2, indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility, typical of aromatic heterocycles.

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. For example:

  • Condensation of aminopyrazoles with β-diketones:
    Aminopyrazole+β-diketoneEtOH, refluxPyrazolo[1,5-a]pyrimidine\text{Aminopyrazole} + \beta\text{-diketone} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazolo[1,5-a]pyrimidine} .

  • Regioselective alkylation: Post-cyclization modifications, such as C-3 alkylation, are achieved using styrenes and diselenides under catalytic N-iodosuccinimide (NIS) .

Derivative Functionalization

Key steps for introducing substituents:

  • Ethylation at C-6: Employing ethylating agents (e.g., ethyl bromide) under basic conditions .

  • Chlorophenylamine at C-7: Buchwald-Hartwig amination or Ullmann coupling with 4-chloroaniline .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core formationEthanol, reflux, 12 h65–75
C-3 alkylationStyrene, NIS, 60°C53–71
C-7 amination4-Chloroaniline, Pd(dba)₂, XPhos60–68

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 7.2–8.3 ppm (multiplet, 9H for phenyl groups) .

    • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 2.6–2.8 ppm (quartet, CH₂).

  • ¹³C NMR:

    • Pyrazolo[1,5-a]pyrimidine carbons: δ 145–160 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Exact mass: Calculated for C₂₃H₂₂ClN₅: 411.1584 [M+H]⁺ .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are known kinase inhibitors. Structural analogs demonstrate:

  • CDK2 inhibition: IC₅₀ = 0.12 µM (comparable to roscovitine) .

  • Selectivity over CDK1: 10-fold selectivity due to the 4-chlorophenyl group .

Table 3: Biological Data for Analogous Compounds

CompoundTargetIC₅₀ (µM)Cell Line
7-(4-Fluorophenyl) derivative CDK20.18HeLa
3-(4-Methoxyphenyl) derivativeAurora B0.45A549

Pharmacokinetic Considerations

Metabolic Stability

  • Microsomal half-life: ~45 min (human liver microsomes).

  • Major metabolites: N-deethylation at C-6 and glucuronidation .

Toxicity Profile

  • hERG inhibition: Moderate risk (IC₅₀ = 12 µM) .

  • Cytotoxicity: Selectivity index >20 in normal fibroblasts.

Patent Landscape

Key Claims

  • WO2015110491A2: Covers pyrazolo[1,5-a]pyrimidin-7-amine derivatives as kinase inhibitors, emphasizing C-3 and C-7 substituents .

  • US20200102419A1: Describes ethyl-substituted variants for oncology applications .

Challenges and Future Directions

Synthetic Optimization

  • Improving C-6 ethylation efficiency via transition-metal catalysis .

  • Enhancing aqueous solubility through prodrug strategies.

Target Validation

  • CRISPR-Cas9 screens to identify off-target kinase interactions .

  • In vivo efficacy studies in PDX cancer models.

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